![molecular formula C18H16N4O3 B3750676 4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline](/img/structure/B3750676.png)
4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline
Übersicht
Beschreibung
4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline, also known as PD153035, is a small molecule tyrosine kinase inhibitor that has been extensively used in scientific research for its ability to selectively inhibit the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth and differentiation. Dysregulation of EGFR signaling has been implicated in the development and progression of many types of cancer, making it an attractive target for cancer therapy.
Wirkmechanismus
4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline acts as a competitive inhibitor of the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This ultimately leads to a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline is its high selectivity for EGFR, which allows for the specific inhibition of this receptor without affecting other signaling pathways. This makes it a valuable tool for studying the role of EGFR in various cellular processes. However, one limitation of 4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline is its relatively low potency compared to other EGFR inhibitors such as gefitinib and erlotinib. This can make it difficult to achieve complete inhibition of EGFR in some experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline. Another area of interest is the investigation of the role of EGFR in other diseases besides cancer, such as Alzheimer's disease and cardiovascular disease. Finally, the use of 4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline in combination with other cancer therapies is an area of active research, as this may lead to improved treatment outcomes.
Wissenschaftliche Forschungsanwendungen
4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline has been extensively used in scientific research for its ability to selectively inhibit EGFR. This has led to the development of a number of cancer therapies that target EGFR, such as gefitinib and erlotinib. 4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline has also been used to study the role of EGFR in various cellular processes, such as cell proliferation, migration, and survival.
Eigenschaften
IUPAC Name |
4-[2-(3-nitrophenyl)quinazolin-4-yl]morpholine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-22(24)14-5-3-4-13(12-14)17-19-16-7-2-1-6-15(16)18(20-17)21-8-10-25-11-9-21/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEYEDKSENBIKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Morpholinyl)-2-(3-nitrophenyl)quinazoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.